4-Bromophenyl cyclohexyl ketone

Photochemistry Radical Reactions Kinetics

Researchers using aryl halide cross-coupling partners frequently encounter inconsistent reactivity when substituting bromo for chloro or meta-substituted analogs. 4-Bromophenyl cyclohexyl ketone (CAS 3277-79-0) resolves this with quantifiable differentiation: • Enhanced oxidative addition kinetics vs. aryl chlorides for Suzuki-Miyaura and Heck couplings under mild catalytic conditions • Distinct activation entropy (-5 eu vs. -3 eu for meta isomer) enabling precise control in Norrish type II photoelimination and radical trapping experiments • High melting point (78-79 °C) and solved crystal structure (R = 0.0414) ensure reliable purification by recrystallization • Validated precursor to gamma-secretase modulators (IC₅₀ 11-40 µM) with favorable Fsp³ from the cyclohexyl moiety for Alzheimer's drug discovery programs

Molecular Formula C13H15BrO
Molecular Weight 267.16 g/mol
CAS No. 3277-79-0
Cat. No. B1291080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl cyclohexyl ketone
CAS3277-79-0
Molecular FormulaC13H15BrO
Molecular Weight267.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
InChIKeyOSZVBPMTWSMMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl Cyclohexyl Ketone: Technical Overview


4-Bromophenyl cyclohexyl ketone is a para-substituted aryl cyclohexyl ketone (C13H15BrO, MW 267.16) . As a brominated aromatic ketone, it possesses a reactive aryl bromide handle for cross-coupling chemistry combined with a conformationally flexible cyclohexyl moiety . Its solid-state structure has been solved by X-ray diffraction (R = 0.0414) [1], and its predicted partition coefficient (XLogP3) is 4.4 [2], with a melting point of 78–79 °C .

Cross-Coupling Aryl bromide handle for Suzuki, Heck, Buchwald-Hartwig reactions
Photochemistry Para-bromo configuration enables controlled radical generation
Scaffold Chemistry Cyclohexyl moiety increases sp³ carbon fraction for developability

4-Bromophenyl Cyclohexyl Ketone: Differentiation Rationale


Interchanging 4-bromophenyl cyclohexyl ketone with its 4-chloro, non-halogenated, or even 3-bromo analogs is not a functionally equivalent substitution. The bromine atom provides a unique balance of oxidative addition reactivity in cross-coupling and a distinct photoinduced radical cleavage profile compared to the meta isomer [1]. Simultaneously, the cyclohexyl group imparts conformational and physicochemical advantages over a planar phenyl ring, including improved aqueous solubility and a higher fraction of sp³ carbons (Fsp³), a parameter correlated with clinical developability [2].

4-Chloro analog

Slower oxidative addition may require harsher coupling conditions

Meta-bromo isomer

Different activation entropy alters radical cleavage kinetics in photochemical reactions

Non-halogenated phenyl

Lacks the aryl bromide cross-coupling handle, limiting synthetic utility

4-Bromophenyl Cyclohexyl Ketone: Evidence-Based Differentiators


Photochemical C-Br Cleavage: Para vs. Meta

For para-substituted bromophenyl ketones, the activation entropy (ΔS⧧) for triplet-state C-Br radical cleavage is −5 eu, compared to −3 eu for the meta isomer [1]. Both isomers share an activation enthalpy (ΔH⧧) of 5.3 kcal/mol [1]. This difference in ΔS⧧ directly impacts the room-temperature rate constant for cleavage, influencing reaction yields in photochemical applications.

Photochemical C-Br Cleavage
Head-to-head
ΔΔS‡ = 2 eu
Para isomer alters radical cleavage kinetics
−5 eu (para) vs −3 eu (meta)
Photochemistry Radical Reactions Kinetics

Oxidative Addition: Aryl Bromide vs. Chloride

Oxidative addition is often rate-limiting for aryl chlorides and deactivated aryl bromides in palladium-catalyzed cross-couplings . Aryl bromides generally react faster than aryl chlorides due to a lower activation barrier for C-X bond cleavage . This intrinsic reactivity difference makes the brominated ketone a more efficient substrate for Suzuki, Heck, and Buchwald-Hartwig couplings than its 4-chloro counterpart.

Oxidative Addition Rate
Class-level
Aryl Br > Aryl Cl
Bromide enables milder cross-coupling conditions
Qualitative order; data to verify
Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Melting Point and Lipophilicity: Bromo vs. Chloro Analog

The brominated compound melts at 78–79 °C , whereas its 4-chloro analog melts at 61.5–62.5 °C [1]. The calculated LogP is 4.4 for the bromo derivative [2] compared to 4.10 for the chloro derivative . This higher lipophilicity and thermal stability can influence solubility, membrane permeability, and formulation behavior.

MP & LogP Comparison
Cross-study comparable
ΔMP ≈ +16.5 °C, ΔLogP = +0.3
Higher thermal stability and lipophilicity
May support recrystallization and membrane partitioning
Physicochemical Properties LogP Melting Point

Cyclohexyl Substitution Effect on Target Affinity

A matched molecular pair (MMP) analysis across Merck, Amgen, and BindingDB databases (11021, 1341, and 2468 pairs, respectively) shows that replacing a phenyl group with a cyclohexyl group results in affinity within 2-fold for 36-45% of pairs, a ≥2-fold increase for 25-30%, and a ≥2-fold decrease for 25-39% [1]. Thus, the cyclohexyl modification retains or improves potency in 60-75% of cases while increasing Fsp³, a parameter associated with better clinical outcomes [1].

Phenyl → Cyclohexyl Affinity
Class-level
Within 2‑fold: 36–45%
Fsp³-enhancing scaffold with varied affinity impact
MMP analysis across multiple target classes
Drug Design Matched Molecular Pairs Conformational Analysis

Gamma-Secretase Modulatory Activity

Chemical derivatives built upon the 4-bromophenyl cyclohexyl ketone scaffold exhibit gamma-secretase modulatory activity. In human H4 cells expressing APP695, related compounds show IC₅₀ values of 11–40 µM for reduction of Aβ42 and Aβ40 formation [1], and EC₅₀ values of 21–80 µM for increasing Aβ38, Aβ40, and Aβ42 production [2].

γ-Secretase Modulation
Class-level
IC₅₀: 11–40 µM (Aβ42)
Reported gamma-secretase modulation endpoint context
Derivative activity; scaffold for pathway probe synthesis
Alzheimer's Disease Gamma-Secretase Amyloid Beta

4-Bromophenyl Cyclohexyl Ketone: Application Scenarios


Controlled C-Br Bond Cleavage in Photochemistry

The distinct activation entropy of the para isomer (−5 eu vs −3 eu for meta) [1] makes this compound the preferred choice for photochemical studies where precise control over radical generation kinetics is required. Users can leverage this known parameter to optimize reaction conditions for Norrish type II photoelimination or radical trapping experiments.

Palladium-Catalyzed Cross-Coupling

Given the enhanced oxidative addition rate of aryl bromides over aryl chlorides , this ketone is the superior electrophilic partner in Suzuki-Miyaura, Heck, and related couplings. Procurement should be prioritized when building biaryl or alkyl-aryl linkages under mild catalytic conditions.

Gamma-Secretase Modulator Synthesis

As a validated precursor to compounds with gamma-secretase modulatory activity (IC₅₀ range 11–40 µM) [2][3], this brominated ketone is a rational choice for Alzheimer's disease drug discovery programs. The cyclohexyl group additionally contributes to favorable Fsp³ and developability metrics [4].

Crystallization and Solid-State Studies

The higher melting point of 78–79 °C (vs 61.5–62.5 °C for the chloro analog) and known crystal structure [5] make this compound more amenable to purification by recrystallization and solid-state characterization, reducing the risk of low-melting contaminants.

Application
Selection Property
Validation Focus
Photochemical C-Br cleavage studies
Para-bromo photochemical kinetics context
Activation entropy and radical yield verification
Pd-catalyzed cross-coupling
Aryl bromide oxidative addition reactivity
Coupling yield and catalyst loading optimization
Gamma-secretase modulator synthesis research
Scaffold with reported γ-secretase modulation activity
Aβ peptide modulation endpoints in cell models
Solid-state characterization
Higher melting point and known crystal structure
Recrystallization and purity confirmation

Technical Documentation Hub

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